molecular formula C22H20O13 B10827495 Carmine CAS No. 1219145-87-5

Carmine

Cat. No.: B10827495
CAS No.: 1219145-87-5
M. Wt: 492.4 g/mol
InChI Key: DGQLVPJVXFOQEV-UHFFFAOYSA-N
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Description

Carmine is a bright red pigment derived from carminic acid, which is extracted from the dried bodies of female cochineal insects. This pigment has been used for centuries in various applications, including cosmetics, food coloring, and art, due to its vibrant and rich color .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carmine is typically prepared by extracting carminic acid from cochineal insects. The extraction process involves boiling the dried insects in water, followed by filtration and precipitation of the pigment using alum. The resulting this compound lake is then purified and dried .

Industrial Production Methods: In industrial settings, this compound production involves large-scale extraction and purification processes. The insects are harvested, dried, and then subjected to boiling water extraction. The extract is filtered, and alum is added to precipitate the this compound pigment. The precipitate is then washed, dried, and ground into a fine powder for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Carmine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the pigment’s properties and enhancing its stability and color intensity .

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogens or other electrophilic reagents. These reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from this compound reactions include various derivatives of carminic acid, which exhibit different shades of red and purple. These derivatives are used in different applications, depending on their specific properties .

Scientific Research Applications

Carmine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is used as a pH indicator and a staining agent for microscopy. In biology, it is used to stain tissues and cells for microscopic examination. In medicine, this compound is used in diagnostic procedures and as a coloring agent in pharmaceuticals. In the industry, this compound is used in food coloring, cosmetics, and textiles .

Mechanism of Action

The mechanism of action of carmine involves its interaction with various molecular targets and pathways. Carminic acid, the active component of this compound, binds to specific proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Carmine is unique among natural pigments due to its vibrant color and stability. Similar compounds include other natural red pigments, such as alizarin and cochineal extract. Alizarin, derived from the madder plant, is another red pigment used in art and textiles. Cochineal extract, like this compound, is derived from cochineal insects but is less purified and has a different chemical composition .

Conclusion

This compound is a versatile and valuable pigment with a rich history and a wide range of applications. Its unique properties and stability make it an essential compound in various fields, from art and cosmetics to scientific research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help further its use and development in new and innovative ways.

Properties

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQLVPJVXFOQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859613
Record name 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid
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Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS], Solid
Record name Carmine
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Record name Cochineal
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Record name Carmine red
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030658
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.3 mg/mL at 25 °C
Record name Carmine red
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URL http://www.hmdb.ca/metabolites/HMDB0030658
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1260-17-9, 1343-78-8, 1219145-87-5, 1390-65-4
Record name Carmine
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Record name Cochineal (dye)
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Record name 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid
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Record name Carmine
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Record name Cochineal (dye)
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Record name Carmine red
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 °C
Record name Carmine red
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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